molecular formula C14H20O B13590172 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol CAS No. 1443327-36-3

1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13590172
CAS No.: 1443327-36-3
M. Wt: 204.31 g/mol
InChI Key: JNOKDXANDVXBOV-UHFFFAOYSA-N
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Description

1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,6-trimethylphenyl substituent

Preparation Methods

The synthesis of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of Grignard reagents, where 2,4,6-trimethylphenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

1443327-36-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)8-9)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3

InChI Key

JNOKDXANDVXBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(CC2)C(C)O)C

Origin of Product

United States

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